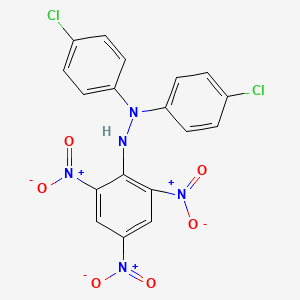
2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole is a fluorinated imidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole typically involves the reaction of heptafluoropropyl iodide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the heptafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Applications De Recherche Scientifique
2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound’s thermal stability makes it valuable in the production of high-performance materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole involves its interaction with specific molecular targets. The fluorinated group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-4,5-dihydro-1h-imidazole
- 2-(Pentafluoroethyl)-4,5-dihydro-1h-imidazole
Uniqueness
Compared to similar compounds, 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole has a longer fluorinated chain, which enhances its thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications where these properties are critical.
Propriétés
Numéro CAS |
4472-70-2 |
|---|---|
Formule moléculaire |
C6H5F7N2 |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C6H5F7N2/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h1-2H2,(H,14,15) |
Clé InChI |
DCJMIOHJPJONIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
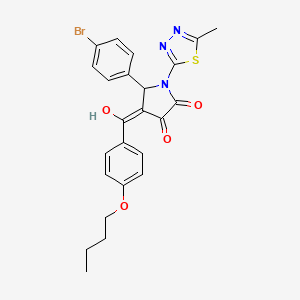
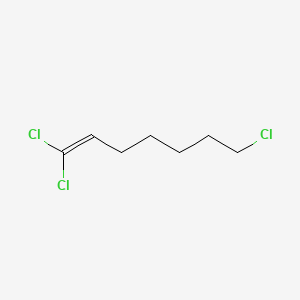
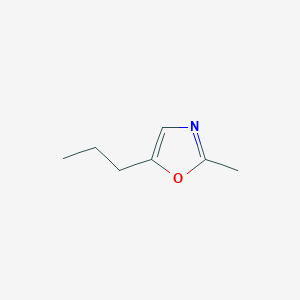
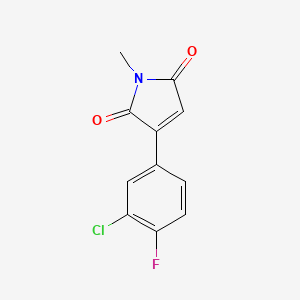
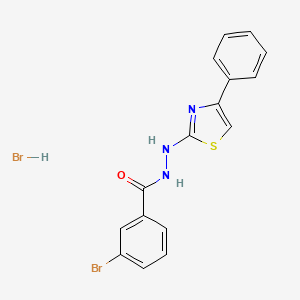



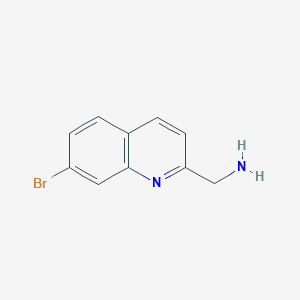
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
